molecular formula C13H14BrNO2 B13929785 7-(3-Bromopropoxy)-2-methylisoquinolin-1(2H)-one

7-(3-Bromopropoxy)-2-methylisoquinolin-1(2H)-one

Katalognummer: B13929785
Molekulargewicht: 296.16 g/mol
InChI-Schlüssel: ABOQFLMSDISEAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3-Bromopropoxy)-2-methylisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolinones This compound is characterized by the presence of a bromopropoxy group attached to the isoquinolinone core

Vorbereitungsmethoden

The synthesis of 7-(3-Bromopropoxy)-2-methylisoquinolin-1(2H)-one typically involves the reaction of 2-methylisoquinolin-1(2H)-one with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

7-(3-Bromopropoxy)-2-methylisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopropoxy group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The bromopropoxy group can be hydrolyzed to form the corresponding alcohol.

Common reagents used in these reactions include bases like potassium carbonate, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

7-(3-Bromopropoxy)-2-methylisoquinolin-1(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 7-(3-Bromopropoxy)-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The bromopropoxy group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The isoquinolinone core may also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 7-(3-Bromopropoxy)-2-methylisoquinolin-1(2H)-one include other isoquinolinone derivatives with different substituents. For example:

    2-(3-Bromopropoxy)tetrahydro-2H-pyran: This compound has a similar bromopropoxy group but a different core structure.

    2-Bromophenylboronic acid: This compound contains a bromine atom and a boronic acid group, making it useful in different types of chemical reactions.

The uniqueness of this compound lies in its specific combination of the isoquinolinone core and the bromopropoxy group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H14BrNO2

Molekulargewicht

296.16 g/mol

IUPAC-Name

7-(3-bromopropoxy)-2-methylisoquinolin-1-one

InChI

InChI=1S/C13H14BrNO2/c1-15-7-5-10-3-4-11(17-8-2-6-14)9-12(10)13(15)16/h3-5,7,9H,2,6,8H2,1H3

InChI-Schlüssel

ABOQFLMSDISEAB-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC2=C(C1=O)C=C(C=C2)OCCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.